molecular formula C9H8N2O2S B2662261 Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate CAS No. 92807-02-8

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2662261
CAS No.: 92807-02-8
M. Wt: 208.24
InChI Key: FAFWRKKEHLLNPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate typically involves the reaction of 2-mercaptobenzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the thiol group . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Mercaptobenzimidazole: Similar structure but lacks the ester group.

    Methyl benzimidazole-4-carboxylate: Similar structure but lacks the thiol group.

Uniqueness

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate is unique due to the presence of both the thiol and ester groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWRKKEHLLNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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